molecular formula C17H14ClN3 B12924163 N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine CAS No. 823796-16-3

N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine

Cat. No.: B12924163
CAS No.: 823796-16-3
M. Wt: 295.8 g/mol
InChI Key: PJTKPLHHOSQJNE-UHFFFAOYSA-N
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Description

N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with chlorine at position 5, a phenyl group at position 2, and a benzylamine group at position 4. Pyrimidines are critical in medicinal chemistry due to their structural versatility and biological relevance, particularly in antimicrobial and immunomodulatory applications .

Properties

CAS No.

823796-16-3

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

N-benzyl-5-chloro-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C17H14ClN3/c18-15-12-20-16(14-9-5-2-6-10-14)21-17(15)19-11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,19,20,21)

InChI Key

PJTKPLHHOSQJNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-phenylpyrimidin-4-amine with benzyl chloride in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or acetonitrile.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Coupling: Palladium catalysts with boronic acids or esters in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

  • N-Benzyl-5-chloro-N,6-dimethyl-2-(2-pyridyl)pyrimidin-4-amine: This analog replaces the phenyl group at position 2 with a pyridyl ring and introduces a methyl group at position 5.
  • N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: This derivative features dual chloro-substituted aryl groups and a methyl group at position 6.
  • 2-Chloro-4-methylpyrimidin-5-amine (CAS 39639-47-9) : A simpler analog lacking the benzyl and phenyl groups. The absence of aromatic substituents reduces molecular weight and lipophilicity, likely impacting membrane permeability .
  • N-Benzyl-2-chloro-9H-purin-6-amine (CAS 1839-18-5) : A purine-based analog with a fused imidazole ring. The purine core offers additional hydrogen-bonding sites but may reduce metabolic stability compared to pyrimidines .

Physicochemical Properties

While explicit data (e.g., solubility, logP) for N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine is unavailable, inferences can be drawn from analogs:

  • Polarity: The benzylamine and chloro groups increase polarity compared to non-halogenated analogs like 2-phenylpyrimidine.
  • Steric Effects : Bulky substituents (e.g., benzyl, phenyl) may reduce crystallization propensity, as seen in the polymorphic behavior of chlorophenyl derivatives .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents CAS Number Similarity Score Key Features
This compound Pyrimidine 5-Cl, 2-Ph, 4-NHBn Not provided Reference High polarity, potential antimicrobial activity
N-Benzyl-5-chloro-N,6-dimethyl-2-(2-pyridyl)pyrimidin-4-amine Pyrimidine 5-Cl, 2-pyridyl, 4-NHBn, 6-Me Not provided High Enhanced metal-binding, steric bulk
2-Chloro-4-methylpyrimidin-5-amine Pyrimidine 5-Cl, 4-Me 39639-47-9 0.71 Low molecular weight, simplified structure
N-Benzyl-2-chloro-9H-purin-6-amine Purine 2-Cl, 6-NHBn 1839-18-5 0.68 Additional hydrogen-bonding sites
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 5-CH2NH(4-MeOPh), 2-Ph, 4-NH(2-FPh), 6-Me Not provided High Antimicrobial activity, conformational flexibility

Biological Activity

N-Benzyl-5-chloro-2-phenylpyrimidin-4-amine is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies.

This compound can be synthesized through a multi-step process involving the reaction of appropriate pyrimidine precursors. The compound features a benzyl group and a chloro substituent that are crucial for its biological activity. The synthetic pathway typically involves:

  • Formation of the pyrimidine ring : Starting from 2-amino-4-chloropyrimidine.
  • Benzylation : The introduction of the benzyl group at the nitrogen position.
  • Chlorination : The addition of a chlorine atom at position 5 of the pyrimidine ring.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity, particularly as an inhibitor of the USP1/UAF1 deubiquitinase complex, which is implicated in cancer cell proliferation and survival.

  • Inhibition Studies : In vitro assays have shown that this compound has nanomolar IC50 values against USP1/UAF1, demonstrating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have reported that derivatives with similar structures exhibit significant inhibition of COX-2 enzyme activity, which is a key player in inflammatory processes.

CompoundIC50 (μM)Reference
This compoundNot specified
Celecoxib (standard)0.04 ± 0.01

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Chloro Group : The presence of the chlorine atom at position 5 enhances lipophilicity and potentially increases binding affinity to biological targets.
  • Benzyl Substituent : The benzyl group contributes to the overall hydrophobic character, which is favorable for interaction with cellular membranes and receptors.

Case Study 1: USP1/UAF1 Inhibition

In a high-throughput screening study involving over 400,000 compounds, N-Benzyl derivatives were identified as potent inhibitors of USP1/UAF1. The correlation between structural modifications and inhibitory potency was established, highlighting the importance of specific substituents in enhancing activity .

Case Study 2: Anti-inflammatory Activity

A series of pyrimidine derivatives were tested for their anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. Compounds structurally related to this compound showed significant reductions in inflammatory markers .

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